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Compound of Interest

(R)-1-N-Boc-3-
Compound Name:
Methylaminopiperidine

Cat. No.: B591869

An In-depth Technical Guide to (R)-1-N-Boc-3-Methylaminopiperidine

This technical guide provides a comprehensive overview of (R)-1-N-Boc-3-
methylaminopiperidine, a chiral building block of significant interest in pharmaceutical
research and development. The document details its chemical identity, physicochemical
properties, synthesis, and applications, with a focus on its role as a key intermediate in the
synthesis of complex drug molecules.

Chemical Identity and Structure

(R)-1-N-Boc-3-Methylaminopiperidine, with the CAS number 203941-94-0, is a piperidine
derivative where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and the
substituent at the 3-position is a methylamino group with (R)-stereochemistry.[1] The Boc
protecting group enhances the compound's stability and allows for selective reactions at the
secondary amine.[2]

IUPAC Name: tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate

Chemical Structure:
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Physicochemical Properties

The key physicochemical properties of (R)-1-N-Boc-3-methylaminopiperidine and its related

(Note: This is a placeholder for the 2D structure. A

compounds are summarized in the table below. Data for the racemate or the (S)-enantiomer

are included to provide a comprehensive profile.

Property Value Reference
CAS Number 203941-94-0 [1]
Molecular Formula C11H22N202 [1]
Molecular Weight 214.31 g/mol [2]

Light yellow to colorless
Appearance o [2]

oil/liquid
Purity >97%

Storage Conditions

2-8°C, protect from light

[2]

Density (S-enantiomer)

0.985 g/cm? at 25°C

Refractive Index (S-

enantiomer)

n20/D 1.46

Solubility

Soluble in common organic

solvents like Dichloromethane,

Methanol.

Synthesis and Experimental Protocols
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The synthesis of (R)-1-N-Boc-3-methylaminopiperidine typically involves a two-step process:
the synthesis of its precursor, (R)-1-Boc-3-aminopiperidine, followed by N-methylation.

Synthesis of (R)-1-Boc-3-aminopiperidine (Precursor)

Several synthetic routes to the chiral precursor (R)-1-Boc-3-aminopiperidine (CAS: 188111-79-
7) have been reported.[3][4] One common method involves the Hofmann rearrangement of
(R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide.

Experimental Protocol: Hofmann Rearrangement

o Preparation of the Reaction Mixture: In a reaction vessel cooled to 0-5°C, a solution of
sodium hydroxide (1.3 g, 10 eq.) in water is prepared. To this, an agueous solution of sodium
hypochlorite (2.2 g, 1.1 eq.) is added.[5]

o Addition of Amide: A solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide (0.7 g
net weight) is added dropwise to the cooled hypochlorite solution, maintaining the
temperature between 15-25°C.[5]

e Reaction: The reaction mixture is stirred at 15-25°C for 16 hours.[5] The progress of the
reaction is monitored by a suitable technique (e.g., TLC or LC-MS).

e Work-up and Extraction: Upon completion, the aqueous layer is separated. The remaining
organic phase is diluted with toluene (10 mL) and washed with saturated brine (5 mL). The
agueous layer is separated again.[5]

e |solation: The solvent is removed under reduced pressure to yield (R)-1-Boc-3-
aminopiperidine as a yellow oil (yield: ~80%).[5]

Synthesis of (R)-1-N-Boc-3-Methylaminopiperidine

The N-methylation of the primary amine precursor can be efficiently achieved via the
Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. This method is
advantageous as it avoids the formation of quaternary ammonium salts.[6]

Experimental Protocol: Eschweiler-Clarke Methylation

e Reaction Setup: To a round-bottom flask, add (R)-1-Boc-3-aminopiperidine (1.0 g, 1.0 eq.).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b591869?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/sial/07858
https://www.bldpharm.com/products/188111-79-7.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7326716.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7326716.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7326716.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7326716.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7326716.htm
https://www.benchchem.com/product/b591869?utm_src=pdf-body
https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Addition of Reagents: Add an excess of formic acid (e.g., 3-5 eq.) and aqueous
formaldehyde (e.g., 3-5 eq.). The reaction is typically performed in an aqueous solution.[6][7]

Heating: Heat the reaction mixture to near boiling (reflux) and maintain for several hours until
the reaction is complete (monitored by TLC or LC-MS). The reaction is irreversible due to the
loss of carbon dioxide.[6]

Work-up: After cooling to room temperature, the reaction mixture is made basic by the
careful addition of an aqueous base (e.g., NaOH or Naz2COs solution) until the pH is >10.

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g.,
dichloromethane or ethyl acetate).

Purification: The combined organic layers are dried over an anhydrous salt (e.g., NazSOa),
filtered, and concentrated under reduced pressure. The crude product can be purified by
column chromatography on silica gel to afford pure (R)-1-N-Boc-3-methylaminopiperidine.

Synthetic Workflow Diagram

Precursor Synthesis

(R)-1-Boc-piperidine-
3-carboxamide

ofmann Rearrangement
(NaOH, NaOCl)

(R)-1-Boc-3-aminopiperidine

Eschweiler-Clarke Reaction
(HCOOH, HCHO)

Final Product Synthesis

(R)-1-N-Boc-3-

methylaminopiperidine
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Caption: Synthetic workflow for (R)-1-N-Boc-3-methylaminopiperidine.

Applications in Drug Development

(R)-1-N-Boc-3-methylaminopiperidine is a valuable building block in the synthesis of complex
pharmaceutical agents.[2] Its structural motif is found in several kinase inhibitors. The related
precursor, (R)-3-aminopiperidine, is a key component of dipeptidyl peptidase-1V (DPP-1V)
inhibitors such as alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.

[8][°]

While this specific intermediate is not explicitly named in the synthesis of all major drugs, its
structure is highly relevant to the development of Janus kinase (JAK) inhibitors. These drugs
target the JAK-STAT signaling pathway, which is crucial for immune responses.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and
growth factors.[10] Dysregulation of this pathway is implicated in various autoimmune diseases
and cancers.[11]

Mechanism of Action:

Ligand Binding: A cytokine binds to its specific receptor on the cell surface, leading to
receptor dimerization.[12]

o JAK Activation: The associated Janus kinases (JAKs) are brought into close proximity,
allowing them to trans-phosphorylate and activate each other.[12]

o STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine
residues on the receptor, creating docking sites for Signal Transducer and Activator of
Transcription (STAT) proteins.[12] The STATs are subsequently phosphorylated by the JAKSs.

o Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor,
form dimers, and translocate to the nucleus.[12]
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e Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences to
regulate the transcription of target genes involved in inflammation and immunity.[12][13]

JAK inhibitors, which can be synthesized using piperidine-based intermediates, act by blocking
the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation cascade and
subsequent gene expression.

JAK-STAT Signaling Pathway Diagram
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Caption: The JAK-STAT signaling pathway and the point of action for JAK inhibitors.

Conclusion

(R)-1-N-Boc-3-methylaminopiperidine is a synthetically versatile and commercially valuable
chiral intermediate. Its protected diamine structure makes it an ideal building block for
introducing the piperidine scaffold into complex, biologically active molecules. Its relevance to
the synthesis of kinase inhibitors underscores its importance for researchers and professionals
in the field of drug discovery and development. The synthetic methods outlined in this guide
provide a basis for the reliable production of this key intermediate for further chemical
exploration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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